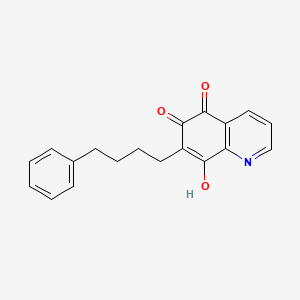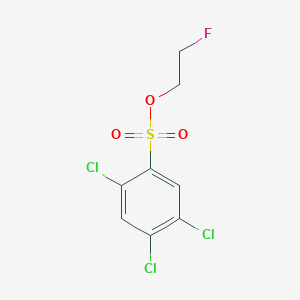
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione typically involves the functionalization of the quinoline core. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline scaffold.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the quinoline core followed by selective functionalization. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline-5,6-dione derivatives.
Reduction: The quinoline core can be reduced to form hydroquinoline derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (tBuOOH) in the presence of iron catalysts.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-5,6-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in developing new antibiotics.
Medicine: Potential anticancer and antiviral properties, contributing to drug discovery and development.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of microbial growth by disrupting cell wall synthesis, induction of apoptosis in cancer cells, and inhibition of viral replication
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial activities.
8-Hydroxy-5-quinolinesulfonic acid: Exhibits similar biological activities
Uniqueness: The presence of the phenylbutyl group at position 7 provides additional hydrophobic interactions, improving its efficacy as a therapeutic agent .
Eigenschaften
CAS-Nummer |
35073-62-2 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
8-hydroxy-7-(4-phenylbutyl)quinoline-5,6-dione |
InChI |
InChI=1S/C19H17NO3/c21-17-15(10-5-4-9-13-7-2-1-3-8-13)19(23)18(22)14-11-6-12-20-16(14)17/h1-3,6-8,11-12,21H,4-5,9-10H2 |
InChI-Schlüssel |
JWEPBAQSBDGMOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=C(C3=C(C=CC=N3)C(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)



![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)



![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)

